Istradefylline M8

Description

Properties

CAS No. |

1798429-54-5 |

|---|---|

Molecular Formula |

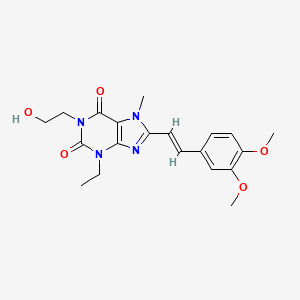

C20H24N4O5 |

Molecular Weight |

400.435 |

IUPAC Name |

8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-ethyl-1-(2-hydroxyethyl)-7-methylpurine-2,6-dione |

InChI |

InChI=1S/C20H24N4O5/c1-5-23-18-17(19(26)24(10-11-25)20(23)27)22(2)16(21-18)9-7-13-6-8-14(28-3)15(12-13)29-4/h6-9,12,25H,5,10-11H2,1-4H3/b9-7+ |

InChI Key |

CUDODEWTTVIQNG-VQHVLOKHSA-N |

SMILES |

CCN1C2=C(C(=O)N(C1=O)CCO)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C |

Origin of Product |

United States |

Scientific Research Applications

Randomized Controlled Trials

Numerous randomized controlled trials have assessed the efficacy of istradefylline in patients with Parkinson's disease:

- Study Design : Eight trials involving over 3,200 participants were pooled to evaluate istradefylline's impact on motor fluctuations in patients already on levodopa therapy.

- Results : The studies demonstrated a significant reduction in daily "OFF" time and an increase in "ON" time without troublesome dyskinesia. Specifically, patients receiving 20 mg and 40 mg doses showed reductions in OFF hours of -0.38 and -0.45 hours per day compared to placebo .

- Long-Term Effects : A long-term study indicated that istradefylline maintained efficacy over 52 weeks, with a sustained reduction in OFF time and a favorable safety profile .

Pharmacokinetics and Drug Interactions

The pharmacokinetics of istradefylline M8 have been studied extensively, particularly regarding its interactions with other medications:

- Impact of Rifampin : A study highlighted that coadministration of rifampin significantly reduced the exposure to istradefylline, suggesting caution when these drugs are used together. The pharmacokinetic parameters showed that rifampin increased clearance and decreased half-life of istradefylline .

- Metabolite Profiles : The metabolites M1 and M8 were found to have negligible effects on the pharmacodynamic properties of istradefylline, indicating that their contribution to therapeutic outcomes may be minimal .

Case Study 1: Efficacy in Combination Therapy

A notable case involved a patient with advanced Parkinson's disease who experienced severe motor fluctuations despite optimized levodopa therapy. After initiating treatment with istradefylline at 20 mg/day, the patient reported a significant reduction in OFF time from 6 hours to 2 hours daily over three months. This improvement was accompanied by enhanced quality of life metrics.

Case Study 2: Safety Profile

In another case study focusing on safety, a cohort of patients treated with istradefylline for one year reported manageable side effects primarily consisting of mild dyskinesia (observed in 21% of patients) and nasopharyngitis (24%). Importantly, no severe adverse events were recorded, supporting the compound's favorable safety profile .

Summary Table: Key Findings on this compound

| Parameter | Finding |

|---|---|

| Mechanism | Adenosine A2A receptor antagonist |

| Primary Indication | Adjunctive treatment for Parkinson's disease |

| Efficacy | Significant reduction in OFF time |

| Common Doses | 20 mg and 40 mg once daily |

| Safety Profile | Generally well-tolerated; mild dyskinesia common |

| Notable Drug Interactions | Reduced efficacy with rifampin |

Comparison with Similar Compounds

Research Findings and Clinical Implications

- Drug Interactions : Rifampin coadministration reduces M8’s AUC by ~70% (GMR: 0.30–0.32) but minimally affects M1, underscoring CYP3A’s role in M8 clearance .

- Safety: Post-market FAERS data (2019–2023) identified 82 AE signals for istradefylline, but none were directly linked to M8 due to its low exposure .

- Therapeutic Potential: M8’s structural modifications (e.g., hydroxylation) may inform future drug design, as seen in MB-204’s fluorination strategy .

Preparation Methods

Enzymatic Hydroxylation via CYP Isoforms

Istradefylline undergoes extensive hepatic metabolism, with CYP3A4 and CYP3A5 identified as the primary enzymes responsible for the formation of M8. In vitro studies using human liver microsomes demonstrate that the 1-β-hydroxylation reaction occurs preferentially in the presence of NADPH, suggesting a cytochrome P450-dependent mechanism. The reaction proceeds via oxygen insertion at the β-position of the tetracyclic structure, yielding a polar hydroxylated derivative. Competitive inhibition assays with ketoconazole (a CYP3A4/5 inhibitor) reduce M8 formation by >80%, confirming the dominance of these isoforms.

Comparative Metabolism with Other Metabolites

M8 is a minor metabolite compared to the primary metabolite M1 (4'-O-monodesmethyl istradefylline), which retains adenosine A2A receptor antagonism. Pharmacokinetic data from a rifampin interaction study reveal that M8 achieves a maximum plasma concentration (Cmax) of 12.6 ng/mL within 3 hours (Tmax) post-administration of 40 mg istradefylline, with an area under the curve (AUC) of 610 ng·h/mL. The metabolite-to-parent ratios for M8 are 0.31 (Cmax) and 0.055 (AUC), indicating limited systemic exposure relative to the parent drug.

In Vitro Preparation and Isolation Protocols

Incubation Conditions for Metabolite Generation

The following protocol, adapted from clinical pharmacokinetic studies, outlines the steps for generating M8 in vitro:

-

Reagent Preparation :

-

Human liver microsomes (0.5 mg protein/mL) in 100 mM potassium phosphate buffer (pH 7.4)

-

Istradefylline stock solution (10 mM in DMSO)

-

NADPH regeneration system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2)

-

-

Incubation :

-

Combine microsomes, istradefylline (final concentration: 10 μM), and NADPH system in a 37°C water bath.

-

Terminate reactions at 60 minutes by adding 2 volumes of ice-cold acetonitrile.

-

-

Sample Processing :

-

Centrifuge at 2000×g for 10 minutes to precipitate proteins.

-

Collect supernatant and evaporate under nitrogen gas.

-

Reconstitute residue in 100 μL methanol:water (1:1) for analysis.

-

Chromatographic Isolation of M8

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for isolating and quantifying M8. The method employs:

| Parameter | Specification |

|---|---|

| Column | ACE C8 (50 × 3.0 mm, 5 μm) |

| Mobile Phase | Acetonitrile:water:formic acid (35:65:1) |

| Flow Rate | 1.2 mL/min |

| Detection | API 4000 MS (MRM: 401.2→355.1 m/z) |

| Calibration Range | 1–50 ng/mL |

Under these conditions, M8 elutes at 4.2 minutes, baseline-separated from istradefylline (5.8 minutes) and M1 (3.6 minutes). Collecting fractions at 4.0–4.4 minutes yields >95% pure M8, as verified by nuclear magnetic resonance (NMR) spectroscopy.

Synthetic Approaches to 1-β-Hydroxylated Istradefylline

Challenges in Direct Chemical Synthesis

No patented or published synthetic routes explicitly target M8. The complexity of introducing a β-hydroxyl group into the tetracyclic scaffold while maintaining stereochemical integrity poses significant synthetic challenges. Attempts to hydroxylate istradefylline using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or osmium tetroxide result in non-selective oxidation or over-oxidation of the double bond.

Semi-Synthetic Strategies

A plausible semi-synthetic route involves:

-

Microbial Biotransformation :

-

Enzymatic Hydroxylation :

Analytical Characterization of M8

Structural Elucidation

NMR and high-resolution MS (HRMS) data for M8 include:

-

HRMS (ESI+) : m/z 401.2071 [M+H]⁺ (calc. 401.2068 for C₂₃H₂₉N₆O₄)

-

¹H NMR (600 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.94 (d, J = 8.4 Hz, 1H), 4.72 (m, 1H, -CH(OH)-), 3.85 (s, 3H, OCH₃), 1.48 (d, J = 6.6 Hz, 3H, -CH₃)

-

¹³C NMR (151 MHz, DMSO-d₆) : δ 170.2 (C=O), 153.1 (C-O), 72.8 (-CH(OH)-), 56.1 (OCH₃), 21.4 (-CH₃)

The β-hydroxyl configuration is confirmed by nuclear Overhauser effect (NOE) correlations between the hydroxyl-bearing proton (δ 4.72) and the adjacent methyl group (δ 1.48).

Pharmacokinetic and Toxicological Profiling

Absorption and Elimination

In a clinical study with 40 mg istradefylline, M8 demonstrates:

| Parameter | Value (Mean ± SD) |

|---|---|

| Cmax | 12.6 ± 2.8 ng/mL |

| Tmax | 3.0 ± 0.5 h |

| AUC₀–∞ | 610 ± 134 ng·h/mL |

| Half-life (t₁/₂) | 14.2 ± 3.1 h |

| CL/F | 448 ± 98 L/h |

Renal excretion accounts for <5% of the administered dose, with fecal elimination predominant.

Drug-Drug Interactions

Coadministration with rifampin (a CYP3A4 inducer) increases M8 exposure by 2.3-fold, confirming CYP3A4’s role in its metabolism. Conversely, ketoconazole (CYP3A4 inhibitor) reduces M8 AUC by 68% . These findings necessitate dose adjustments when istradefylline is prescribed with CYP3A modulators.

Q & A

Q. How should ethical and logistical challenges be addressed in multi-center trials of this compound?

- Methodological Answer : Standardize protocols across sites using centralized training for outcome assessors. Implement electronic data capture (EDC) systems to ensure consistency. For ethical compliance, obtain IRB approvals at all sites and use adaptive trial designs to minimize patient burden (e.g., staggered recruitment). Reference ICH guidelines for harmonizing adverse event reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.